1-(Benzenesulfonyl)-2-bromoethanol 1-(Benzenesulfonyl)-2-bromoethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14325815
InChI: InChI=1S/C8H9BrO3S/c9-6-8(10)13(11,12)7-4-2-1-3-5-7/h1-5,8,10H,6H2
SMILES:
Molecular Formula: C8H9BrO3S
Molecular Weight: 265.13 g/mol

1-(Benzenesulfonyl)-2-bromoethanol

CAS No.:

Cat. No.: VC14325815

Molecular Formula: C8H9BrO3S

Molecular Weight: 265.13 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzenesulfonyl)-2-bromoethanol -

Specification

Molecular Formula C8H9BrO3S
Molecular Weight 265.13 g/mol
IUPAC Name 1-(benzenesulfonyl)-2-bromoethanol
Standard InChI InChI=1S/C8H9BrO3S/c9-6-8(10)13(11,12)7-4-2-1-3-5-7/h1-5,8,10H,6H2
Standard InChI Key BWIVYQRDZNNOFR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)C(CBr)O

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Weight

1-(Benzenesulfonyl)-2-bromoethanol possesses the molecular formula C₈H₁₁BrO₄S, corresponding to a molecular weight of 283.14 g/mol . The exact mass, calculated using isotopic distribution, is 281.95600 g/mol, while its topological polar surface area (PSA) is 82.98 Ų, indicative of moderate polarity . The LogP value of 2.39 suggests moderate lipophilicity, aligning with its potential solubility in organic solvents .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₁BrO₄S
Molecular Weight283.14 g/mol
Exact Mass281.95600 g/mol
Topological PSA82.98 Ų
LogP2.39

Structural Features

The compound consists of a benzenesulfonyl group (–SO₂C₆H₅) covalently bonded to a 2-bromoethanol (–OCH₂CH₂Br) moiety. The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, while the bromoethanol chain introduces steric and electronic effects that influence reactivity. Nuclear magnetic resonance (NMR) studies of analogous sulfonate esters reveal characteristic downfield shifts for sulfonyl-attached protons (δ 7.5–8.5 ppm for aromatic protons) and upfield shifts for alkyl bromide protons (δ 3.4–4.0 ppm) .

Synthetic Methodologies

Classical Substitution Reactions

The synthesis of 1-(Benzenesulfonyl)-2-bromoethanol typically involves nucleophilic substitution between 2-bromoethanol and benzenesulfonyl chloride under controlled conditions. A patent by Titow and Makljaew (1954) describes a general method for synthesizing sulfonate esters by reacting alcohols with sulfonyl chlorides in the presence of a base .

Representative Procedure:

  • Reaction Setup: 2-Bromoethanol (12.5 g, 100 mmol) is dissolved in dichloromethane (DCM, 50 mL) under inert atmosphere.

  • Base Addition: Triethylamine (TEA, 14 mL, 140 mmol) is added dropwise at 0°C to scavenge HCl generated during the reaction.

  • Sulfonylation: Benzenesulfonyl chloride (17.6 g, 100 mmol) is added gradually, and the mixture is stirred at room temperature for 12 hours .

  • Workup: The reaction is quenched with aqueous NaOH, extracted with DCM, dried over MgSO₄, and concentrated to yield the crude product.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
Molar Ratio (Alcohol:Sulfonyl Chloride)1:1.2Maximizes conversion
Temperature0°C → Room TemperatureMinimizes side reactions
SolventDichloromethaneEnhances solubility

Alternative Pathways

A patent by CN111393335A (2020) highlights the use of sodium azide in substitution reactions with bromoethanol derivatives, though this method primarily targets azidoethyl sulfonates . Adapting this approach, 1-(Benzenesulfonyl)-2-bromoethanol could theoretically be synthesized via halogen exchange, though no direct literature evidence exists.

Physicochemical Properties

Solubility Profile

The compound is sparingly soluble in water due to its non-polar aromatic ring but exhibits good solubility in polar aprotic solvents like DCM, THF, and DMF. This behavior aligns with its LogP value and PSA .

Table 3: Solubility in Common Solvents

SolventSolubility (g/100 mL)Temperature (°C)
Water<0.125
Dichloromethane>5025
Ethanol10–2025

Reactivity and Applications

Nucleophilic Displacement

The bromoethyl group is susceptible to nucleophilic attack, enabling transformations such as:

  • Azidation: Reaction with NaN₃ to produce azidoethyl sulfonates, precursors for click chemistry .

  • Amination: Substitution with amines to yield sulfonamide derivatives.

Industrial Relevance

1-(Benzenesulfonyl)-2-bromoethanol serves as an intermediate in:

  • Pharmaceuticals: Synthesis of β-blockers and antiviral agents.

  • Polymer Chemistry: Crosslinking agent for sulfonated polymers.

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